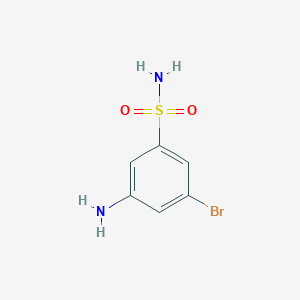

3-Amino-5-bromobenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHCJSZERNZPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-bromobenzene-1-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Amino-5-bromobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds that forms the cornerstone of numerous therapeutic agents.[1] The intrinsic chemical functionalities of this molecule—a primary aromatic amine, a bromine atom, and a sulfonamide group—position it as a highly versatile building block in medicinal chemistry and drug development.[2] The sulfonamide moiety is a well-established pharmacophore found in antibacterial drugs, diuretics, and carbonic anhydrase inhibitors, while the amino and bromo groups offer reactive handles for molecular elaboration and structure-activity relationship (SAR) studies.[3][1] This guide provides a comprehensive overview of the core chemical properties, spectral characteristics, synthetic considerations, and strategic applications of this compound for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical reagent is defined by its structural and physical characteristics. These properties are critical for confirming identity, assessing purity, and predicting behavior in chemical reactions and biological systems.

Structural and Identification Data

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a sulfonamide, an amino group, and a bromine atom, respectively.

| Property | Value | Source |

| IUPAC Name | 3-Amino-5-bromobenzenesulfonamide | N/A |

| CAS Number | 1261817-84-8 | [4][5] |

| Molecular Formula | C₆H₇BrN₂O₂S | [4][5] |

| Molecular Weight | 251.10 g/mol | [4] |

| SMILES | C1=C(C=C(C=C1S(=O)(=O)N)Br)N | [5] |

| MDL Number | MFCD18389349 | [4][5] |

Physical and Handling Properties

| Property | Value | Source |

| Appearance | Solid (Form) | [6] |

| Melting Point | Not explicitly reported for this isomer, but related isomers like 3-Amino-5-bromobenzoic acid melt at 217-221 °C.[6] | N/A |

| Boiling Point | Not available; likely decomposes upon heating.[4] | N/A |

| Solubility | Low solubility in water is expected; soluble in solvents like DMSO.[7] | N/A |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature.[4][5] | N/A |

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. Below are the expected spectral characteristics for this compound based on its functional groups and data from analogous structures.

-

¹H NMR (Proton NMR): The aromatic region would display signals corresponding to the three protons on the benzene ring. Due to the meta-substitution pattern, distinct splitting patterns (e.g., triplets or doublets of doublets) are expected. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides direct evidence of the key functional groups.[3][8]

-

N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) around 3300-3500 cm⁻¹. The sulfonamide N-H stretch typically appears in the same region, often as a sharp to broad band around 3250-3350 cm⁻¹.[3]

-

S=O Stretching: Two strong absorption bands characteristic of the sulfonamide group will be present. The asymmetric stretch appears around 1310-1370 cm⁻¹ and the symmetric stretch around 1120-1180 cm⁻¹.[3][8]

-

C-Br Stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.

-

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Representative Synthetic Pathway

While specific, optimized protocols for CAS number 1261817-84-8 are proprietary, a general and logical synthetic route can be devised from common starting materials. A plausible approach involves the sulfonation of a substituted aniline, followed by amination of the resulting sulfonyl chloride. The choice of when to introduce the amino and bromo groups is key to managing regioselectivity.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. achmem.com [achmem.com]

- 6. 3-アミノ-5-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Bromo-5-cyanobenzene-1-sulfonamide (49674-14-8) for sale [vulcanchem.com]

- 8. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

A Technical Guide to 3-Amino-5-bromobenzene-1-sulfonamide (CAS 1261817-84-8): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-bromobenzene-1-sulfonamide, a trifunctional aromatic compound of significant interest to the medicinal chemistry and drug development communities. We will explore its fundamental physicochemical properties, propose a robust laboratory-scale synthetic pathway, and detail its analytical characterization. The core of this guide focuses on the compound's chemical reactivity and its strategic application as a versatile building block for the synthesis of targeted molecular libraries. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research environment.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" for its ability to impart a wide range of biological activities.[1][2] From the first antibacterial sulfa drugs to contemporary treatments for glaucoma, inflammation, and diabetes, the sulfonamide moiety has proven indispensable.[1][2][3] this compound (CAS: 1261817-84-8) emerges as a particularly valuable asset within this chemical class. Its structure is strategically decorated with three key functional groups:

-

Aromatic Amine (-NH₂): A nucleophilic center and hydrogen bond donor, readily available for acylation, alkylation, or diazotization reactions.

-

Bromo Group (-Br): A crucial handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile construction of complex biaryl or carbon-linked structures.

-

Sulfonamide (-SO₂NH₂): A potent hydrogen bond donor and acceptor, known for its ability to act as a transition-state mimetic or to coordinate with metal ions in enzyme active sites, such as the zinc cation in carbonic anhydrases.[3]

This trifunctional arrangement on a central phenyl ring provides researchers with orthogonal chemical handles, allowing for sequential and site-selective modifications. This makes the compound an ideal starting point for fragment-based drug discovery (FBDD) and the generation of diverse compound libraries for high-throughput screening.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, selecting appropriate solvents, and understanding the compound's general behavior.

| Property | Value | Source |

| CAS Number | 1261817-84-8 | [4][5] |

| Molecular Formula | C₆H₇BrN₂O₂S | [4] |

| Molecular Weight | 251.10 g/mol | [4][6] |

| IUPAC Name | 3-amino-5-bromobenzenesulfonamide | |

| SMILES | C1=C(C=C(C=C1S(=O)(=O)N)Br)N | [4] |

| Appearance | Off-white to light yellow solid (Typical) | |

| Solubility | Low in water; soluble in DMSO, DMF, and other polar organic solvents. | [7] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A logical and efficient laboratory-scale synthesis proceeds from 3-bromoaniline. The choice of this starting material is strategic, as the existing amino and bromo groups direct the subsequent sulfonation to the desired positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

-

Chlorosulfonation:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool chlorosulfonic acid (3.0 eq.) to 0 °C in an ice bath.

-

Slowly add 3-bromoaniline (1.0 eq.) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

-

Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Amination:

-

Suspend the crude 3-amino-5-bromobenzene-1-sulfonyl chloride intermediate in a suitable solvent like THF or dioxane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add concentrated aqueous ammonia (5.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the conversion by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

-

Purification and Validation:

-

Filter the crude solid and wash with cold water.

-

Recrystallize the solid from an ethanol/water mixture to yield the pure this compound.

-

Dry the final product in a vacuum oven.

-

Confirm the structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Analytical Characterization (Expected)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

-

FTIR (cm⁻¹):

-

3450-3300 (N-H stretching, two bands for primary amine)

-

3300-3200 (N-H stretching for sulfonamide)

-

1620-1580 (Aromatic C=C bending)

-

1350-1310 and 1170-1150 (Asymmetric and symmetric S=O stretching)

-

~700-550 (C-Br stretching)

-

-

¹H NMR (DMSO-d₆, δ ppm):

-

Three distinct signals in the aromatic region (approx. 7.0-7.5 ppm), each integrating to 1H, exhibiting meta-coupling patterns.

-

A broad singlet for the sulfonamide protons (-SO₂NH₂, 2H).

-

A broad singlet for the primary amine protons (-NH₂, 2H).

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

Six distinct signals in the aromatic region, including carbons attached to the amino, bromo, and sulfonamide groups, with chemical shifts influenced by the respective substituent effects.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z 251.9488 and 253.9468, showing the characteristic isotopic pattern for a bromine-containing compound.

-

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively.

Caption: Key derivatization pathways for this compound.

-

Amine Group: Serves as a versatile nucleophile. It can be readily acylated to form amides, which are common structural motifs in drug candidates. Reductive amination or direct alkylation can introduce further diversity.

-

Bromo Group: This is arguably the most powerful handle for library synthesis. Palladium-catalyzed cross-coupling reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups, fundamentally altering the steric and electronic properties of the scaffold.

-

Sulfonamide Group: While less reactive, the N-H protons are acidic and can be deprotonated and subsequently alkylated under basic conditions to explore the chemical space around this critical pharmacophoric element.

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic starting material in drug discovery campaigns.

Caption: Role of the scaffold in a typical drug discovery workflow.

-

Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it an excellent fragment for screening against protein targets. Identified hits can be grown or linked using the reactive handles to improve potency and selectivity.

-

Kinase Inhibitors: The aminophenyl and sulfonamide groups can be elaborated to target the hinge region and other key pockets of protein kinases, a major class of drug targets. The bromo position allows for extension into the solvent-exposed region to enhance selectivity.

-

Metalloenzyme Inhibitors: The sulfonamide group is a classic zinc-binding group. This makes the scaffold ideal for designing inhibitors of zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).

-

Antibacterial Agents: As a sulfonamide, it serves as a logical starting point for developing novel antibacterial agents that inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[8]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are based on data for this compound and structurally related chemicals.[4][6]

GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][6] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [4][6] |

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[9] Use non-sparking tools and ground equipment when handling large quantities.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4][10] Recommended storage is at room temperature.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of three distinct and synthetically valuable functional groups provides an exceptional platform for the rapid and logical development of novel molecular entities. By leveraging its versatile reactivity, researchers can efficiently navigate chemical space to identify and optimize lead compounds against a wide array of biological targets, underscoring its importance as a high-value building block in the modern drug discovery arsenal.

References

-

3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765. PubChem. [Link]

-

4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C6H6BrClN2O2S | CID 11011569. PubChem. [Link]

-

4-Amino-3-bromobenzene-1-sulfonamide | C6H7BrN2O2S | CID 3526523. PubChem. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. 3-bromobenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Amino-3-bromobenzene-1-sulfonamide | C6H7BrN2O2S | CID 3526523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-cyanobenzene-1-sulfonamide (49674-14-8) for sale [vulcanchem.com]

- 8. Buy 3-Amino-4-(methylamino)benzene-1-sulfonamide | 66315-22-8 [smolecule.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-bromobenzene-1-sulfonamide

Introduction

3-Amino-5-bromobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds foundational to the development of sulfa drugs and of continued interest in medicinal chemistry and materials science.[1] The specific arrangement of an amino group, a bromine atom, and a sulfonamide moiety on the benzene ring imparts a unique combination of chemical reactivity, polarity, and steric properties. This guide offers a detailed exploration of its molecular structure, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical identity through physicochemical properties, spectroscopic analysis, and a validated synthetic pathway. Understanding this molecule at a fundamental level is critical for its application as a versatile building block in the synthesis of more complex target molecules.

Molecular Identity and Physicochemical Properties

The structural integrity of a compound begins with its fundamental identifiers and physical characteristics. These data points are crucial for laboratory handling, purification, and analytical setup.

-

Chemical Name: this compound

The molecule's architecture is defined by a central benzene ring with three substituents at the 1, 3, and 5 positions. This meta-substitution pattern minimizes steric hindrance between the functional groups and dictates the electronic distribution across the aromatic system.

Caption: 2D molecular structure of this compound.

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Weight | 251.10 g/mol | [2][3] |

| Molecular Formula | C₆H₇BrN₂O₂S | [2][3] |

| Appearance | Solid (predicted) | - |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [2][3] |

| Solubility | Low in water; soluble in organic solvents like DMSO, DMF | Inferred |

Spectroscopic Elucidation of the Molecular Structure

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for the unambiguous confirmation of its structure. The following sections detail the expected spectral data for this compound, explaining the causality behind the signals based on its functional groups and their electronic environment.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The key vibrational modes for this compound are directly correlated to the amino, sulfonamide, and aromatic bromide moieties.

-

N-H Stretching: The primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹ . Typically, a primary amine shows two distinct bands (symmetric and asymmetric stretching), which may overlap with the sulfonamide N-H bands.[4]

-

S=O Stretching: The sulfonamide group is characterized by two strong, distinct absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These are expected to appear around 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The presence of both peaks is a strong indicator of the sulfonamide group.

-

Aromatic C=C Stretching: The benzene ring will produce several peaks in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.

-

C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500-650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show distinct signals for the aromatic and amine protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The 1,3,5-substitution pattern results in three aromatic protons in unique chemical environments.

-

H-2: This proton is flanked by the sulfonamide and bromine groups. It is expected to be a triplet (or more complex multiplet) due to coupling with H-4 and H-6.

-

H-4: This proton is situated between the bromine and amino groups and will likely appear as a triplet.

-

H-6: Located between the amino and sulfonamide groups, this proton will also appear as a triplet. The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide and bromine groups and the electron-donating nature of the amino group.[5]

-

-

Amine and Sulfonamide Protons (δ 3.5-5.5 ppm and δ 7.0-7.5 ppm, respectively): The protons on the nitrogen atoms (-NH₂) are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. The amino group protons are typically found further upfield compared to the more deshielded sulfonamide protons.

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

-

Aromatic Carbons (δ 110-150 ppm):

-

C1, C3, C5 (Carbons bonded to substituents): These carbons, directly attached to the sulfonamide, bromine, and amino groups, will show distinct chemical shifts. The carbon attached to the bromine (C3) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the electron-withdrawing sulfonamide group (C1) will be shifted downfield.[2][6] The carbon attached to the electron-donating amino group (C5) will be shifted upfield relative to an unsubstituted benzene carbon.[2][6]

-

C2, C4, C6 (Protonated carbons): These carbons will also have unique chemical shifts based on their proximity to the different substituents.[2][6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M⁺ and M+2 isotopic pattern will be observed.[7][8] This means there will be two peaks of almost equal intensity separated by 2 m/z units, corresponding to [C₆H₇⁷⁹BrN₂O₂S]⁺ and [C₆H₇⁸¹BrN₂O₂S]⁺. This pattern is a definitive indicator of a monobrominated compound.

-

Key Fragmentation Pathway: Aromatic sulfonamides exhibit a characteristic fragmentation pattern involving the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[9][10] This occurs via a rearrangement mechanism and results in a prominent [M+H - SO₂]⁺ ion. Another common fragmentation is the cleavage of the S-N bond.[10][11]

Synthesis Protocol

The synthesis of this compound can be logically achieved through a multi-step process starting from a readily available precursor like 3-bromonitrobenzene. The chosen pathway ensures high regioselectivity and employs well-established, reliable chemical transformations.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-3-nitrobenzene-1-sulfonamide from 3-Bromonitrobenzene

-

Principle: This step involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. The nitro and bromo groups are meta-directing, so the incoming chlorosulfonyl group will add to the C5 position. The resulting sulfonyl chloride is then converted to the sulfonamide.

-

Protocol:

-

To a round-bottom flask equipped with a dropping funnel and a gas trap, add chlorosulfonic acid (4-5 equivalents) and cool to 0°C in an ice bath.

-

Slowly add 3-bromonitrobenzene (1.0 equiv) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 2-3 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 5-bromo-3-nitrobenzene-1-sulfonyl chloride will precipitate as a solid.

-

Filter the solid, wash with cold water, and without extensive drying, add it portion-wise to a cooled, concentrated ammonium hydroxide solution.

-

Stir the mixture for 1-2 hours. The sulfonamide product will precipitate.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 5-bromo-3-nitrobenzene-1-sulfonamide.

-

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Principle: The nitro group of the intermediate is selectively reduced to a primary amine. Common methods include catalytic hydrogenation or, more conveniently in a lab setting, using metals in acidic or neutral conditions.[9]

-

Protocol:

-

In a round-bottom flask, suspend 5-bromo-3-nitrobenzene-1-sulfonamide (1.0 equiv) in ethanol or a mixture of ethanol and water.

-

Add ammonium chloride (4-5 equiv) followed by iron powder (Fe, 3-4 equiv).

-

Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Conclusion

The molecular structure of this compound is characterized by a unique 1,3,5-trisubstituted aromatic ring. This arrangement of electron-donating (amino) and electron-withdrawing (bromo, sulfonamide) groups creates a distinct electronic and steric profile. The identity of this structure is unequivocally confirmed through a combination of spectroscopic techniques. FTIR identifies the key functional groups, mass spectrometry confirms the molecular weight and the presence of bromine through its isotopic signature, and NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. The provided multi-step synthesis offers a reliable and logical pathway for its preparation, making this versatile chemical building block accessible for further research and development in medicinal chemistry and beyond.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2006). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

-

Pharmaffiliates. (n.d.). 3-Bromonitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Wavenumber and functional groups of FTIR spectroscopy investigation of.... Retrieved from [Link]

-

ResearchGate. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

-

Orion Cientific. (n.d.). This compound, Package: 50mg, Laibo Chem. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-pyridinesulfonamide, 2-amino-5-bromo- [1H NMR]. Retrieved from [Link]

- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 10. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromobenzene-1-sulfonamide

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 3-Amino-5-bromobenzene-1-sulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed understanding of the process.

Introduction

This compound is a substituted aromatic sulfonamide. The presence of an amino group, a bromine atom, and a sulfonamide group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The specific arrangement of these functional groups allows for a range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached by considering the directing effects of the functional groups involved. A logical and efficient route involves starting from a readily available precursor and introducing the required functional groups in a specific order to ensure the desired regioselectivity. The proposed pathway starts with the protection of the amino group of 3-bromoaniline, followed by chlorosulfonation, amination, and finally, deprotection.

Diagram of the Proposed Synthesis Pathway

3-Amino-5-bromobenzene-1-sulfonamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-bromobenzene-1-sulfonamide

Authored by a Senior Application Scientist

Foreword: The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. A complete and unambiguous characterization is non-negotiable for regulatory approval, ensuring safety, and understanding structure-activity relationships (SAR). This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 1261817-84-8), a substituted aromatic sulfonamide of interest in medicinal chemistry.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique constellation of functional groups that yield a distinct spectroscopic fingerprint. The molecule contains a 1,3,5-trisubstituted benzene ring, a primary aromatic amine (-NH₂), a sulfonamide group (-SO₂NH₂), and a bromine atom. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for full structural confirmation.

Caption: Molecular structure of this compound.

A multi-technique approach is essential. NMR spectroscopy will elucidate the precise arrangement of protons and carbons, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the electronic environment and connectivity of all hydrogen atoms. Due to the presence of acidic protons on the amine and sulfonamide groups, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it is capable of hydrogen bonding, which slows the exchange of the N-H protons, allowing them to be observed as distinct signals.

-

Aromatic Region (δ 7.0 - 8.0 ppm): The 1,3,5-substitution pattern will give rise to three distinct signals in the aromatic region.

-

H-2: This proton is ortho to the sulfonamide group and meta to the amino group. It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

-

H-4: This proton is flanked by the amino and bromo groups. It will be coupled to H-2 and H-6, appearing as a triplet.

-

H-6: This proton is situated between the sulfonamide and bromo groups and will also appear as a triplet due to coupling with H-2 and H-4.

-

-

Amino Group (-NH₂): The primary amine protons are expected to appear as a broad singlet. In DMSO-d₆, this signal could be in the range of δ 5.0 - 6.0 ppm.

-

Sulfonamide Group (-SO₂NH₂): The sulfonamide protons are generally less shielded than amine protons and will likely appear as a broad singlet further downfield, potentially in the δ 7.0 - 7.5 ppm range.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Based on the molecule's symmetry, six distinct signals are expected for the aromatic carbons.

-

Aromatic Carbons (δ 110 - 150 ppm):

-

C-Br (C-5): The carbon directly attached to bromine will be significantly shielded by the heavy atom effect and is expected to appear around δ 110-120 ppm.

-

C-NH₂ (C-3): The carbon bonded to the electron-donating amino group will be shielded, appearing upfield around δ 115-125 ppm.

-

C-SO₂NH₂ (C-1): The carbon attached to the electron-withdrawing sulfonamide group will be the most deshielded, appearing downfield around δ 140-150 ppm.

-

C-2, C-4, C-6: These carbons will have distinct signals within the aromatic region, with their exact shifts influenced by the cumulative electronic effects of the substituents.

-

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | Aromatic H-2 | ~7.5 - 7.8 | t (or dd) |

| Aromatic H-4 | ~7.2 - 7.4 | t | |

| Aromatic H-6 | ~7.3 - 7.5 | t | |

| -NH₂ (amine) | ~5.5 | br s | |

| -SO₂NH₂ (amide) | ~7.2 | br s | |

| ¹³C NMR | C-1 (-SO₂NH₂) | ~145 | s |

| C-2 | ~120 | d | |

| C-3 (-NH₂) | ~118 | s | |

| C-4 | ~125 | d | |

| C-5 (-Br) | ~115 | s | |

| C-6 | ~122 | d |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of purified this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment. Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 1024 scans for sufficient signal intensity.

-

Process the data with an exponential line broadening of 1-2 Hz. Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule by identifying their characteristic vibrational frequencies.

Expected IR Absorptions

The IR spectrum will be dominated by absorptions from the amine and sulfonamide groups.

-

N-H Stretching: The primary amine and sulfonamide groups will each exhibit N-H stretching vibrations.

-

S=O Stretching: The sulfonamide group is characterized by two very strong and sharp absorption bands.

-

Asymmetric Stretch: Expected around 1330-1370 cm⁻¹.

-

Symmetric Stretch: Expected around 1140-1180 cm⁻¹.[1]

-

-

Aromatic Region:

-

C=C Stretching: Multiple sharp bands of variable intensity will appear between 1450-1600 cm⁻¹.

-

C-H Bending (out-of-plane): The substitution pattern on the benzene ring will give rise to strong bands in the 690-900 cm⁻¹ fingerprint region.

-

Table 2: Predicted Principal IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium, Doublet |

| 3250 - 3350 | N-H Asymmetric & Symmetric Stretch | Sulfonamide | Medium, Doublet |

| 1580 - 1620 | N-H Bending (Scissoring) | Amine/Sulfonamide | Medium-Strong |

| 1450 - 1600 | C=C Ring Stretching | Aromatic Ring | Variable, Sharp |

| 1330 - 1370 | S=O Asymmetric Stretch | Sulfonamide | Strong, Sharp |

| 1140 - 1180 | S=O Symmetric Stretch | Sulfonamide | Strong, Sharp |

| 690 - 900 | C-H Bending (Out-of-plane) | Substituted Aromatic | Strong |

Experimental Protocol for FT-IR Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan Collection: Co-add 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution instrumentation, its elemental formula.

Expected Mass Spectrum (Positive ESI)

Using electrospray ionization in positive mode (ESI+), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺.

-

Molecular Ion Cluster: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the protonated molecular ion will appear as a characteristic doublet of peaks separated by 2 m/z units, with nearly equal intensity.

-

For C₆H₇⁷⁹BrN₂O₂S, [M+H]⁺ = 250.95 + 1.01 = 251.96 m/z

-

For C₆H₇⁸¹BrN₂O₂S, [M+H]⁺ = 252.95 + 1.01 = 253.96 m/z

-

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[3] This rearrangement reaction is a key diagnostic tool.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| m/z (calculated) | Ion Formula | Description |

| 251.9593 | [C₆H₈⁷⁹BrN₂O₂S]⁺ | Protonated Molecular Ion (⁷⁹Br Isotope) |

| 253.9573 | [C₆H₈⁸¹BrN₂O₂S]⁺ | Protonated Molecular Ion (⁸¹Br Isotope) |

| 187.9923 | [C₆H₈⁷⁹BrN₂]⁺ | Fragment after neutral loss of SO₂ (64 Da) |

| 189.9902 | [C₆H₈⁸¹BrN₂]⁺ | Fragment after neutral loss of SO₂ (64 Da) |

Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation of protonated this compound.

Experimental Workflow for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure purity before MS analysis.

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Set the ionization source to ESI positive mode.

-

Acquire full scan data from m/z 50 to 500.

-

Perform a data-dependent MS/MS experiment, selecting the peaks at m/z ~252 and ~254 for fragmentation with collision energy ramped from 10-40 eV.

-

-

Data Analysis: Confirm the measured m/z of the parent ion is within 5 ppm of the calculated mass. Analyze the MS/MS spectrum to identify key fragments, such as the loss of SO₂.

Integrated Analysis: A Self-Validating Workflow

No single technique is sufficient for unambiguous identification. The power of this approach lies in the integration of all data, creating a self-validating system.

Caption: Workflow for integrated spectroscopic analysis and structural elucidation.

This workflow demonstrates how the connectivity map from NMR, the functional group information from IR, and the molecular formula from MS converge to provide a single, consistent, and verifiable structural assignment for this compound.

References

-

PubChem. 3-Bromobenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

-

PubChem. Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Available from: [Link]

-

Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-93. Available from: [Link]

-

Popova, A., et al. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1762. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-bromobenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-amino-5-bromobenzene-1-sulfonamide, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound. It offers detailed experimental protocols for determining solubility in various media and for assessing stability under forced degradation conditions, in alignment with regulatory expectations. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. This guide aims to be an essential resource for the effective development and formulation of drug candidates incorporating this sulfonamide moiety.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic sulfonamide, a class of compounds renowned for its broad spectrum of pharmacological activities. The presence of the sulfonamide group, a well-established pharmacophore, combined with amino and bromo substituents on the benzene ring, suggests potential applications in various therapeutic areas. The bromine atom can influence the compound's lipophilicity and metabolic stability, while the amino group provides a site for further chemical modification and can impact its biological interactions.

A thorough understanding of the solubility and stability of this molecule is paramount for its successful progression through the drug development pipeline. Poor solubility can lead to low bioavailability and formulation challenges, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide provides the foundational knowledge and experimental framework to rigorously assess these critical attributes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1261817-84-8 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂S | [1][2] |

| Molecular Weight | 251.10 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [1][2] |

Table 1: Physicochemical Properties of this compound.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its dissolution rate and, consequently, its absorption and bioavailability. The presence of both an acidic sulfonamide group and a basic amino group makes this compound an amphoteric molecule, suggesting that its aqueous solubility will be highly pH-dependent.

Theoretical Considerations

The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at different pH values, which in turn influences its solubility. The sulfonamide group (pKa ~10) will be predominantly ionized at basic pH, while the amino group (pKa ~2-3) will be protonated at acidic pH. The zwitterionic form is expected to be least soluble at its isoelectric point.

Experimental Determination of Solubility

To accurately characterize the solubility profile, both kinetic and thermodynamic solubility assays are recommended. Kinetic solubility provides a high-throughput initial assessment, often relevant for early discovery, while thermodynamic solubility represents the true equilibrium solubility, which is crucial for pre-formulation and formulation development.[3]

This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[3][4] It is a rapid method to identify potential solubility liabilities early in the drug discovery process.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add an aliquot of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[5][6]

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).[8][9]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or adsorption during this step.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8]

Expected Solubility Profile

A hypothetical solubility profile based on the amphoteric nature of the compound is presented in Table 2. Actual experimental data should be used to populate this table.

| Solvent/Medium | Temperature (°C) | Expected Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | High |

| Acetate Buffer (pH 4.5) | 25 | Moderate |

| Phosphate Buffer (pH 6.8) | 25 | Low |

| Phosphate Buffer (pH 7.4) | 25 | Moderate to High |

| Water | 25 | Low |

| Ethanol | 25 | Soluble |

| Methanol | 25 | Soluble |

| DMSO | 25 | Freely Soluble |

| Acetonitrile | 25 | Sparingly Soluble |

Table 2: Template for Experimentally Determined Solubility of this compound.

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[12]

Forced Degradation Studies (Stress Testing)

Forced degradation studies should be conducted according to ICH guidelines Q1A(R2) and Q1B.[2][13][14][15] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[2][16]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation:

-

Hydrolytic Stability:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and keep at room temperature and 60°C.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature and 60°C.

-

Neutral Hydrolysis: Dissolve the compound in purified water and keep at 60°C.

-

Rationale: The sulfonamide bond is susceptible to hydrolysis, especially under acidic conditions.[17][18][19]

-

-

Oxidative Stability:

-

Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Rationale: The amino group and the aromatic ring can be susceptible to oxidation.

-

-

Thermal Stability:

-

Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Rationale: To assess the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13][20][21]

-

Rationale: Aromatic halides and amino-substituted compounds can be susceptible to photodecomposition.

-

For each condition, samples should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient without interference from degradation products, process impurities, or excipients.

dot

Caption: HPLC Method Development Workflow.

Protocol for Stability-Indicating HPLC Method Development:

-

Column and Mobile Phase Selection: Start with a robust reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm). Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers) to achieve good peak shape and retention.

-

Gradient Optimization: Develop a gradient elution program that separates the parent compound from all degradation products.[22]

-

Wavelength Detection: Determine the optimal UV detection wavelength by running a UV-Vis scan of the parent compound.

-

Method Specificity: Inject samples from the forced degradation studies to demonstrate that the method can separate the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the parent peak.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and stability of the solid form of the compound.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[23] It can be used to determine the melting point, purity, and polymorphism of this compound.[24][25]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[26] TGA is useful for determining the presence of residual solvents or water and for assessing the thermal decomposition temperature.[27][28]

| Thermal Analysis Technique | Information Obtained |

| DSC | Melting Point, Purity, Polymorphism, Glass Transition |

| TGA | Thermal Decomposition Temperature, Residual Solvents, Water Content |

Table 3: Information from Thermal Analysis Techniques.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility and stability of this compound for its potential development as a pharmaceutical agent. By following the detailed experimental protocols provided, researchers can generate a comprehensive data package to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this promising compound.

Future work should focus on the experimental execution of these protocols to generate robust data for this compound. The identification and characterization of any significant degradation products will be crucial for a complete understanding of its stability profile. This foundational knowledge will be instrumental in unlocking the full therapeutic potential of this and related sulfonamide derivatives.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

ICH. (2003). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

European Medicines Agency. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

European Medicines Agency. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Quality Guidelines. [Link]

- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2010). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 19(2), 263-270.

- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

- Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

European Pharmaceutical Review. Principles of Differential Scanning Calorimetry (DSC) – the most used thermal analysis technique in pharmaceuticals. [Link]

- Kerns, E. H. (2001). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Current drug metabolism, 2(1), 87-98.

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of pharmaceutical sciences, 99(7), 2934-2940.

- Li, K., Pang, S., Li, X., & Zhang, T. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS.

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

- Hrubá, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(3), 1546-1556.

-

News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

-

BCL. Differential Scanning Calorimetry Principle & Applications. [Link]

- Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

-

Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. [Link]

- Patyra, E., et al. (2019).

-

Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(5), 703-715.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(23), 103A-108A.

- Kłos-Mirecka, A., & Kwiatek, K. (2022).

-

Hrubá, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

- Craig, D. Q. M. (2006). Principles of Differential Scanning Calorimetry. In Thermal Analysis of Pharmaceuticals (pp. 5-26). CRC Press.

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Malvern Panalytical. (2015). Principles of Differential Scanning Calorimetry (DSC). [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

Innovatech Labs. (2022). Applications of Thermogravimetric Analysis. [Link]

- Al-Obaidi, H., & Buck, T. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. International journal of pharmaceutics, 590, 119916.

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. database.ich.org [database.ich.org]

- 22. tis.wu.ac.th [tis.wu.ac.th]

- 23. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 24. news-medical.net [news-medical.net]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 27. improvedpharma.com [improvedpharma.com]

- 28. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

Unlocking the Therapeutic Potential of 3-Amino-5-bromobenzene-1-sulfonamide: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] This technical guide focuses on the untapped potential of a specific analogue, 3-amino-5-bromobenzene-1-sulfonamide. While direct biological data for this compound is scarce, its structural features—a primary aromatic amine, a bromine substituent, and the core sulfonamide moiety—suggest a rich landscape for pharmacological exploration. This document serves as a comprehensive roadmap for researchers, outlining a structured, scientifically-grounded approach to systematically investigate and characterize the potential biological activities of this promising molecule. By synthesizing established principles of sulfonamide pharmacology with targeted experimental strategies, we aim to provide a self-validating framework for its preclinical evaluation.

Introduction: The Sulfonamide Scaffold and the Promise of this compound

Sulfonamides, famously the first class of synthetic antimicrobial agents, have since demonstrated a remarkable therapeutic versatility.[2][3] Their derivatives are clinically employed as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[4] The biological activity of sulfonamides is often attributed to their ability to mimic endogenous molecules, thereby competitively inhibiting key enzymatic pathways.[5] The core structure of this compound presents several key features that warrant a thorough investigation into its bioactivity. The presence of the sulfonamide group itself suggests potential for a range of activities, while the amino and bromo substituents offer avenues for further chemical modification and structure-activity relationship (SAR) studies.[6]

This guide will delineate a multi-pronged strategy to explore the most probable biological activities of this compound, focusing on three key areas with strong precedent in sulfonamide chemistry: antimicrobial effects, anticancer properties through carbonic anhydrase inhibition, and anti-inflammatory potential via COX-2 inhibition.

Proposed Investigational Pathways for this compound

Based on the extensive literature on sulfonamide derivatives, we propose a hierarchical screening approach to efficiently probe the biological activity of this compound.

Antimicrobial Activity: A Foundational Sulfonamide Property

The historical success of sulfonamides as antibacterial agents makes this a primary area of investigation.[7] Their mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5]

The unsubstituted sulfonamide group in this compound is a key structural feature for potential antibacterial activity. The primary aromatic amine could also play a role in mimicking para-aminobenzoic acid (PABA), the natural substrate for DHPS. The bromine atom may influence the compound's lipophilicity and binding affinity within the enzyme's active site.

A systematic screening against a panel of clinically relevant bacterial and fungal strains is the logical first step.

Caption: A streamlined workflow for assessing the antimicrobial potential of the target compound.

-

Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition: A Gateway to Anticancer and Other Therapeutic Applications

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.[8][9]

The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition. The substitution pattern on the benzene ring can significantly influence the isoform selectivity and inhibitory potency. Investigating the effect of this compound on various CA isoforms could reveal potential applications in cancer, glaucoma, or as diuretics.

A colorimetric assay is a standard method to assess CA inhibitory activity.

Caption: Workflow for evaluating carbonic anhydrase inhibitory activity.

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, a solution of the substrate p-nitrophenyl acetate in a suitable solvent, and serial dilutions of this compound.

-

Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the test compound or a known inhibitor (e.g., acetazolamide) as a positive control.

-

Pre-incubation: Gently mix and pre-incubate the plate for a short period at room temperature.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the CA activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10]

The structural features of this compound could potentially allow it to bind to the active site of COX enzymes. The nature and position of the substituents on the phenyl ring are critical for selective COX-2 inhibition.

Commercially available COX inhibitor screening kits provide a convenient and reliable method for this investigation.

Caption: A systematic approach to assess COX-1/COX-2 inhibitory activity.

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including serial dilutions of this compound and control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Incubation: Add the test compound or control inhibitor to the wells and incubate for a specified time at a controlled temperature.

-

Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Reaction Termination and Detection: After a set incubation period, stop the reaction and use a colorimetric or fluorometric method (as provided in the kit) to measure the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values to assess potency and selectivity.

Data Presentation and Interpretation

For each of the proposed investigational pathways, quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Summary

| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans | ||

| ... |

Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile

| CA Isoform | IC₅₀ (µM) |

| hCA I | |

| hCA II | |

| hCA IX | |

| hCA XII |

Table 3: Hypothetical COX Inhibition Profile

| Enzyme | IC₅₀ (µM) | COX-2 Selectivity Index |

| COX-1 | ||

| COX-2 |

Conclusion and Future Directions

This technical guide provides a robust framework for the initial biological evaluation of this compound. The proposed workflows are designed to be self-validating, with clear endpoints and established protocols. Positive results in any of these primary screens would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and a comprehensive structure-activity relationship (SAR) analysis to optimize the lead compound. The true potential of this compound can only be unlocked through systematic and rigorous scientific inquiry, and this guide serves as the foundational blueprint for that endeavor.

References

- Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707.

-

Meena, L. R., Sharma, V. S., & Swarnkar, P. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]

-

Khan, I., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 12(3), 423-432. [Link]

-

Facile Synthesis and Preliminary Structure Activity Analysis of New Sulfonamides Against Trypanosoma brucei. (2014). ACS Medicinal Chemistry Letters, 5(5), 535-539. [Link]

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2022). RSC Advances, 12(48), 31235-31252. [Link]

-

Mondal, S., & Malakar, C. K. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(32), 131379. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Al-Hourani, B. J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Asif, M. (2014). A review on antibacterial activities of sulfonamide drugs. International Journal of PharmTech Research, 6(2), 527-543. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]